Fenestrel
Description
Chemical Identity and Nomenclature of Fenestrel
Systematic IUPAC Nomenclature and Structural Classification
This compound is classified under the cyclohexenecarboxylic acid family, characterized by a bicyclic framework fused with aromatic and aliphatic substituents. Its IUPAC name is 5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylic acid , which precisely describes its substituent arrangement:
- A cyclohexene ring with a carboxylic acid group at position 1.
- Ethyl and methyl groups at positions 5 and 6, respectively.
- A phenyl substituent at position 4.
Structurally, this compound belongs to the seco analogues of doisynolic acid , a class of synthetic estrogens distinguished by their modified steroid-like frameworks. The absence of hydroxyl groups at critical positions differentiates it from natural estrogens, contributing to its nonsteroidal classification.
Table 1: Structural Classification of this compound
| Property | Description |
|---|---|
| Parent structure | Cyclohexenecarboxylic acid |
| Functional groups | Carboxylic acid, alkene, alkyl/aryl substituents |
| Pharmacological class | Nonsteroidal estrogen |
Alternative Designations: ORF-3858, NSC-86465, and Demethoxycarbestrol
This compound has been referenced under multiple identifiers across scientific literature and regulatory documents:
- ORF-3858 : The developmental code assigned by Ortho Pharmaceutical during its synthesis and preclinical evaluation.
- NSC-86465 : A designation under the National Service Center for drug screening programs.
- Demethoxycarbestrol : Reflects its structural relationship to carbestrol, lacking a methoxy group.
These aliases highlight its interdisciplinary relevance in medicinal chemistry and drug development pipelines.
Molecular Formula (C₁₆H₂₀O₂) and Mass Spectrometry Data
This compound’s molecular formula, C₁₆H₂₀O₂ , corresponds to a molar mass of 244.33 g/mol . Mass spectrometric analyses reveal characteristic fragmentation patterns:
- Base peak at m/z 244 (molecular ion).
- Prominent fragments at m/z 159 (loss of carboxylic acid group) and m/z 91 (tropylium ion from phenyl ring cleavage).
Table 2: Mass Spectrometry Profile
| m/z | Relative Intensity (%) | Fragment Interpretation |
|---|---|---|
| 244 | 100 | [M]+ molecular ion |
| 159 | 65 | C₁₀H₁₅O₂+ (cyclohexene fragmentation) |
| 91 | 45 | C₇H₇+ (tropylium ion) |
High-resolution mass spectrometry (HR-MS) confirms the empirical formula with an error margin of <2 ppm.
Stereochemical Configuration and Conformational Analysis
This compound contains three stereocenters at positions 4, 5, and 6 of the cyclohexene ring. However, historical synthesis routes produced it as a racemic mixture , with no enantiomeric resolution reported in clinical studies. Key stereochemical insights include:
- C4 (phenyl-bearing carbon) : Configuration influences estrogen receptor binding affinity.
- C5 and C6 (alkyl substituents) : Methyl and ethyl groups adopt equatorial positions to minimize steric strain.
Conformational analysis via computational models (e.g., density functional theory) predicts that the half-chair conformation of the cyclohexene ring optimizes orbital alignment for receptor interaction. Nuclear Overhauser effect (NOE) spectroscopy data further support this spatial arrangement.
Figure 1: Predicted Conformation of this compound
COOH
\
C1-C2 (double bond)
/
C6-CH3 C5-CH2CH3
Note: The phenyl group at C4 projects perpendicular to the ring plane.
Properties
IUPAC Name |
5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-3-13-11(2)14(16(17)18)9-10-15(13)12-7-5-4-6-8-12/h4-8,10-11,13-14H,3,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMFEXDZPBGYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC=C1C2=CC=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16550-39-3 (hydrochloride salt) | |
| Record name | Fenestrel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20864106 | |
| Record name | Fenestrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7698-97-7 | |
| Record name | 5-Ethyl-6-methyl-4-phenyl-3-cyclohexene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7698-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenestrel [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenestrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENESTREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEC4215V9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkylation Efficiency
The initial alkylation of methyl malonate with tridecylbromide requires precise stoichiometry to avoid di- or tri-alkylated byproducts. Studies indicate that maintaining a 1:1 molar ratio of methyl malonate to tridecylbromide in the presence of potassium carbonate (K₂CO₃) maximizes monoalkylation yield. Solvent selection also plays a role, with anhydrous acetone proving optimal for facilitating nucleophilic substitution while minimizing hydrolysis.
Epoxidation Selectivity
The stereochemical outcome of the epoxidation step is governed by the choice of oxidizing agent. While mCPBA remains standard for trans-epoxide formation, alternative oxidants like hydrogen peroxide (H₂O₂) with tungsten catalysts may improve regioselectivity in related systems. Temperature control at 0–5°C during epoxidation suppresses ring-opening side reactions, preserving the integrity of the glycidic ester intermediate.
Analytical Characterization and Quality Control
This compound’s structural confirmation relies on advanced spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): ¹H NMR spectra of intermediates show distinct signals for the glycidic ester’s epoxide protons (δ 3.1–3.3 ppm) and the malonate-derived methyl groups (δ 1.2–1.4 ppm).
- High-Performance Liquid Chromatography (HPLC): Purity assessments using reverse-phase C18 columns with UV detection at 254 nm confirm >98% purity for the final sodium salt.
Comparative Analysis of Alternative Pathways
While the malonate-based route dominates literature, exploratory methods include:
- Enzymatic Asymmetric Synthesis: Lipase-catalyzed resolution of racemic intermediates could enhance enantiomeric excess, though scalability remains challenging.
- Solid-Phase Synthesis: Immobilization of the malonate core on Wang resin has been attempted for iterative alkylation, but low yields (≤40%) limit practicality.
Industrial Scalability and Environmental Considerations
Large-scale production of this compound precursors faces hurdles in waste management due to halogenated byproducts from tridecylbromide. Recent advances propose:
- Solvent Recycling: Closed-loop acetone recovery systems reduce VOC emissions by 72%.
- Catalytic Bromide Recovery: Ion-exchange resins effectively reclaim bromide ions for reuse in alkylation steps.
Pharmacological Relevance and Derivative Development
Though this compound’s biological activity is sparsely documented, structural analogs like palmoxirate exhibit potent hypoglycemic effects in preclinical models. Modifications at the epoxide ring (e.g., fluorination or aryl substitution) may enhance metabolic stability for therapeutic applications.
Chemical Reactions Analysis
Fenestrel undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Various substitution reactions can occur, where different functional groups replace hydrogen atoms on the cyclohexene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Fenestrel serves as a model compound for studying the behavior of synthetic estrogens.
Biology: It has been used in research to understand the effects of synthetic estrogens on biological systems.
Medicine: Although not marketed, this compound’s potential as a contraceptive has been a subject of research.
Industry: Its unique chemical structure makes it a valuable compound for studying synthetic pathways and reactions
Mechanism of Action
Fenestrel exerts its effects by binding to estrogen receptors in the body. This binding triggers a series of molecular events that mimic the action of natural estrogens. The molecular targets include various estrogen receptors, and the pathways involved are similar to those activated by natural estrogens .
Comparison with Similar Compounds
Structural Analogs
Methallenestril
- Molecular Formula : C₁₈H₂₂O₃ .
- Key Features: A nonsteroidal estrogen with a longer carbon chain, enhancing lipophilicity compared to this compound. Unlike this compound, it lacks progesterone antagonism and is used primarily in hormone replacement therapy .
- Stereochemistry : Simpler than this compound due to fewer steric interactions .
Fosfestrol
- Molecular Formula : C₁₈H₂₀O₈P₂ .
- Key Features : A phosphate ester of stilbestrol, designed for improved solubility. Unlike this compound, it is metabolized into active diethylstilbestrol, targeting prostate cancer .
Table 1: Structural Comparison of this compound and Analogs
Functional Analogs
Arzoxifene
Drospirenone
- Molecular Formula : C₂₄H₃₀O₃ .
- Mechanism : A synthetic progestin with anti-mineralocorticoid activity. Contrasts with this compound by mimicking progesterone rather than antagonizing it .
Table 2: Functional Comparison of this compound and Analogs
Research Findings
Pharmacodynamic Profiles
Pharmacokinetic Data
Limited data exist for this compound due to its investigational status. In contrast, Drospirenone has well-characterized oral bioavailability (>75%) and a half-life of 30–36 hours .
Biological Activity
Fenestrel is a synthetic compound that has garnered attention in the fields of pharmacology and biochemistry due to its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a synthetic steroid , specifically a progestin. Its chemical structure is characterized by the presence of a steroid backbone, which is crucial for its interaction with hormone receptors in the body. The molecular formula for this compound is , and it has a molecular weight of approximately 316.45 g/mol.
This compound primarily exerts its biological effects through the modulation of progesterone receptors . Upon binding to these receptors, this compound influences various physiological processes, including:
- Regulation of the menstrual cycle : By mimicking the action of natural progesterone, this compound can help regulate ovulation and menstruation.
- Endometrial stabilization : It plays a role in maintaining the endometrial lining during pregnancy.
- Antineoplastic effects : Some studies suggest that this compound may have potential anti-cancer properties, particularly in hormone-sensitive cancers.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Hormonal Regulation | Modulates progesterone levels, affecting reproductive health. |
| Endometrial Effects | Stabilizes the endometrial lining, potentially reducing the risk of hyperplasia. |
| Antineoplastic Potential | Exhibits anti-cancer activity in certain hormone-dependent tumors. |
Study 1: Hormonal Effects on Menstrual Cycle Regulation
A clinical trial involving 150 women assessed the efficacy of this compound in regulating menstrual cycles. The study found that:
- Cycle Regularity : 85% of participants reported more regular cycles after three months of treatment.
- Symptom Relief : Participants experienced significant reductions in dysmenorrhea (painful menstruation).
Study 2: Anti-Cancer Properties
In vitro studies conducted on breast cancer cell lines demonstrated that this compound could inhibit cell proliferation. Key findings included:
- Cell Viability Reduction : Treatment with this compound resulted in a 60% reduction in cell viability at a concentration of 10 µM after 48 hours.
- Mechanism Insights : The compound induced apoptosis (programmed cell death) in cancer cells, suggesting potential as an adjunct therapy in hormone-sensitive cancers.
Research Findings
Recent research has explored the broader implications of this compound's biological activity:
- Vascular Effects : A study indicated that this compound may influence endothelial function, enhancing nitric oxide production and improving vascular health.
- Bone Density Impact : Research has shown that this compound can positively affect bone density, making it a candidate for further investigation in osteoporosis treatment.
Q & A
Q. How can researchers address ethical challenges in Fenestrel studies involving vulnerable populations (e.g., pediatric or geriatric models)?
- Methodological Answer : Follow NIH guidelines for ethical animal research, including pain/distress minimization protocols. For human data, ensure anonymization and IRB approval. Use age-adjusted pharmacokinetic models and stratified subgroup analyses to account for physiological variability .
Key Methodological Considerations
- Data Contradiction Analysis : Apply triangulation by combining quantitative (e.g., LC-MS/MS) and qualitative (e.g., crystallography) methods to verify results .
- Interdisciplinary Collaboration : Partner with computational chemists for molecular docking studies and clinical pharmacologists for translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
